N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide
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Overview
Description
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a trichloromethyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-(4-sulfamoylphenyl)ethylenediamine in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methyl derivatives. Substitution reactions can result in a variety of substituted thiophene derivatives .
Scientific Research Applications
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group and sulfamoylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)-1-naphthamide
- N-(2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethyl)benzamide
- N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)pentanamide
Uniqueness
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a sulfamoylphenyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H12Cl3N3O3S2 |
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Molecular Weight |
428.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12Cl3N3O3S2/c14-13(15,16)12(19-11(20)10-2-1-7-23-10)18-8-3-5-9(6-4-8)24(17,21)22/h1-7,12,18H,(H,19,20)(H2,17,21,22) |
InChI Key |
UFXBPIGNDBMZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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